molecular formula C12H11NO2 B188790 Ethyl quinoline-3-carboxylate CAS No. 50741-46-3

Ethyl quinoline-3-carboxylate

Cat. No. B188790
CAS RN: 50741-46-3
M. Wt: 201.22 g/mol
InChI Key: OTTDACPMYLDVTL-UHFFFAOYSA-N
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Description

Ethyl quinoline-3-carboxylate (EQC) is a significant organic compound derived from quinoline, a natural heterocyclic aromatic compound . It is widely utilized in diverse scientific research applications .


Synthesis Analysis

Ethyl 3-quinolinecarboxylate can be prepared from 3-quinolinecarboxylic acid by treating with thionyl chloride followed by esterification with ethanol . A novel synthesis of ethyl quinoline-3-carboxylates from reactions between a series of indoles and halodiazoacetates has also been reported .


Molecular Structure Analysis

The molecular formula of Ethyl quinoline-3-carboxylate is C12H11NO2, and its molecular weight is 201.22 . More detailed structural and spectral properties can be found in the references .


Chemical Reactions Analysis

The formation of the quinoline structure is probably the result of a cyclopropanation at the 2- and 3-positions of the indole followed by ring-opening of the cyclopropane and elimination of H–X . Its photochemical reaction in various alcohols and cyclohexane shows that the nature of the solvent has an impact on the product formation .

Scientific Research Applications

  • Synthesis of Quinoline-3-carboxylates : A novel synthesis method for ethyl quinoline-3-carboxylates was reported, involving reactions between indoles and halodiazoacetates, leading to the formation of quinoline structures (Mortén, Hennum, & Bonge-Hansen, 2015).

  • Use in Dyes for Liquid Crystal Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized and found to have high potential for application in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).

  • Biological Activities : Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate and its derivatives were synthesized and screened for anti-tubercular and anti-bacterial activities, showing significant potential against Mycobacterium smegmatis and other bacteria (Li et al., 2019).

  • Optical Characterizations for Photodiode Applications : A novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was synthesized and characterized for its potential in manufacturing organic photodiodes (Elkanzi et al., 2020).

  • Synthesis of 3H-Pyrrolo[2,3-c]quinoline Derivatives : Ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates were synthesized, showcasing a methodology for creating novel pyrroloquinoline derivatives (Molina, Alajarín, & Sánchez-Andrada, 1993).

  • Antiallergy Activity : A new prototype, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, exhibited oral antiallergy activity, showing greater potency than disodium cromoglycate in the rat passive cutaneous anaphylaxis test (Althuis, Moore, & Hess, 1979).

  • Large-Scale Synthesis for Pharmaceutical Applications : A study presented an efficient large-scale synthesis method for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate for pharmaceutically active compounds (Bänziger et al., 2000).

Safety And Hazards

Ethyl quinoline-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . The search continues to find a better and improved methodology for the preparation of these important quinolines .

properties

IUPAC Name

ethyl quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTDACPMYLDVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300415
Record name ethyl quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl quinoline-3-carboxylate

CAS RN

50741-46-3
Record name 50741-46-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl quinoline-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-quinoline carboxylate
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Synthesis routes and methods

Procedure details

In a sealable tube, concentrated sulfuric acid (32 □L) was added to a solution of potassium quinoline-3-carboxylate in ethanol (1 mL). The flask was sealed and heated at 85° C. for 24 h. The mixture was cooled to ambient temperature, basified with 1 M sodium carbonate (10 mL), and the product was extracted with dichloromethane (3×15 mL). The organic fractions were dried over sodium sulfate and concentrated. Purification of the product by flash column chromatography (10% to 20% EtOAc/hexane) afforded the title compound (292 mg, 1.45 mmol). MS m/z: 202 (M+1).
Quantity
0 (± 1) mol
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reactant
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potassium quinoline-3-carboxylate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
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10 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
FF Blicke, JE Gearien - Journal of the American Chemical Society, 1954 - ACS Publications
… Ethyl Quinoline-3-carboxylate.—The acid chloride hydrochloride, obtained from 10 g. of quinoline-3-carboxylic acid, … Ethyl quinoline3-carboxylate (12 g.), dissolved in a mixture of 25 cc. …
Number of citations: 3 pubs.acs.org
MS Altowyan, MA El-Naggar, MAM Abu-Youssef… - Crystals, 2022 - mdpi.com
… in water [16], silver citrate (299 mg, 1 mmol) was dissolved in a 5-mL aqueous solution of citric acid (20 mg, 0.1 mmol), then mixed with two equivalents of ethyl quinoline-3-carboxylate (…
Number of citations: 6 www.mdpi.com
M Ferles, O Kocián - Collection of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
… To this end we reduced 3-dimethylaminoquinoline (Ia), 3-methoxyquinoline (Ib), 3-quinolinol (Ie), 3-bromoquinoline (Id) and ethyl quinoline-3-carboxylate (Irn) with triethylammonium …
Number of citations: 5 cccc.uochb.cas.cz
BK Ghotekar, MG Ghagare, RB Toche… - Monatshefte für Chemie …, 2010 - Springer
… A mixture of ethyl quinoline-3-carboxylate 1 (0.01 mol) and 0.650 g sodium azide (0.01 mol) in 15 cm 3 DMF was stirred at 20–25 C until the starting material had disappeared (2 h, …
Number of citations: 33 link.springer.com
M Mortén, M Hennum… - Beilstein Journal of …, 2015 - beilstein-journals.org
… was ethyl quinoline-3-carboxylate (top structure in Scheme 2). Even though we obtained the ethyl quinoline-3-carboxylate … Ethyl quinoline 3-carboxylate was the isolated product from all …
Number of citations: 26 www.beilstein-journals.org
MM Al-Sanea, A Elkamhawy, S Paik, S Bua… - Journal of Enzyme …, 2019 - Taylor & Francis
… In the present study, we report a new series of primary benzenesulfonamides incorporating un/substituted ethyl quinoline-3-carboxylate (6a–6f, Figure 1) as well as the secondary …
Number of citations: 26 www.tandfonline.com
A Baba, N Kawamura, H Makino, Y Ohta… - Journal of medicinal …, 1996 - ACS Publications
In the course of our study aimed at developing new types of DMARDs (disease-modifying antirheumatic drugs), we found that quinoline derivative 1a had a potent anti-inflammatory …
Number of citations: 197 pubs.acs.org
BK Nandi - Proceedings of the Indian Academy of Sciences …, 1940 - Springer
… starting from ethyl quinoline-3-carboxylate and ethyl 2-… ketones made from ethyl quinoline-3carboxylate and ethyl 2-… Ethyl quinoline-3-carboxylate and ethyl 2-methoxy quinoline-…
Number of citations: 2 link.springer.com
Y Liu, Y Zhao, X Zhai, X Feng, J Wang… - Bioorganic & medicinal …, 2008 - Elsevier
… Treatment of 2-aminobenzaldehyde 5 with 6 in the presence of piperidine afforded the key intermediate, ethyl quinoline-3-carboxylate 7, 11 which was subsequently deprotected with a …
Number of citations: 36 www.sciencedirect.com
EL Colichman, PA O'Donovan - Journal of the American Chemical …, 1954 - ACS Publications
… Ethyl Quinoline-3-carboxylate.—The acid chloride hydrochloride, obtained from 10 g. of quinoline-3-carboxylic acid, … Ethyl quinoline3-carboxylate (12 g.), dissolved in a mixture of 25 cc. …
Number of citations: 19 pubs.acs.org

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